REACTION_CXSMILES
|
[CH2:1]1[C:6]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[CH2:5][N:4]([C:19]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:20])[CH2:3][CH2:2]1.O1CCOCC1.[ClH:35]>CC(OC)(C)C>[ClH:35].[CH2:1]1[C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][N:4]([C:19]([O:21][CH2:22][C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[O:20])[CH2:3][CH2:2]1 |f:4.5|
|
Name
|
|
Quantity
|
838 g
|
Type
|
reactant
|
Smiles
|
C1CCN(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
1.68 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.58 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.35 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
set at 0° C.
|
Type
|
CUSTOM
|
Details
|
is 5° C.
|
Type
|
CUSTOM
|
Details
|
does not rise above 20° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a thick slurry
|
Type
|
TEMPERATURE
|
Details
|
Allow the mixture to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filter the precipitate
|
Type
|
WASH
|
Details
|
Wash the precipitate with MTBE (838 mL)
|
Type
|
CUSTOM
|
Details
|
to dry on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
for further drying
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1CCN(CC12CCNCC2)C(=O)OCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 638 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |